molecular formula C21H20BrN3OS B2694735 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-86-3

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2694735
CAS No.: 1113122-86-3
M. Wt: 442.38
InChI Key: GFJHGYFHINTNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a bromobenzylthio group, and a tetrahydropyrido[4,3-d]pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Thioether formation: The 3-bromobenzylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a bromobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cellular membranes: Leading to cell death or altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Similar structure with a methyl group instead of bromine.

    6-benzyl-2-((3-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJHGYFHINTNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.